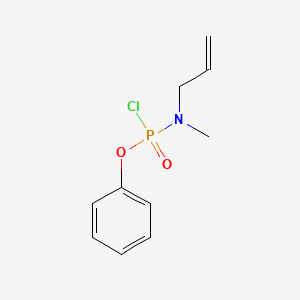
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a methyl group, and a prop-2-en-1-yl group attached to a phosphoramidochloridate moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate typically involves the reaction of phenylphosphorodichloridate with N-methyl-N-prop-2-en-1-ylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
Phenylphosphorodichloridate+N-methyl-N-prop-2-en-1-ylamine→Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain precise control over reaction parameters, and advanced purification techniques such as distillation and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert the phosphoramidochloridate group to phosphoramidite.
Substitution: The chloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphoramidites, or phosphorothioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides, thiols, or primary amines under mild conditions.
Major Products Formed
Oxidation: Phosphoramidate derivatives.
Reduction: Phosphoramidite derivatives.
Substitution: Various phosphoramidates, phosphoramidites, and phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphoramidate and phosphoramidite derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate involves its interaction with nucleophilic sites in target molecules. The chloridate group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biological macromolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules.
Comparison with Similar Compounds
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidochloridate can be compared with other similar compounds such as:
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidate: Lacks the chloridate group and is less reactive.
Phenyl N-methyl-N-prop-2-en-1-ylphosphorothioamidate: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Phenyl N-methyl-N-prop-2-en-1-ylphosphoramidite: Contains a phosphoramidite group, which is more prone to oxidation.
The uniqueness of this compound lies in its highly reactive chloridate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
920526-10-9 |
|---|---|
Molecular Formula |
C10H13ClNO2P |
Molecular Weight |
245.64 g/mol |
IUPAC Name |
N-[chloro(phenoxy)phosphoryl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13ClNO2P/c1-3-9-12(2)15(11,13)14-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
HILLGMORKCNOIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)P(=O)(OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
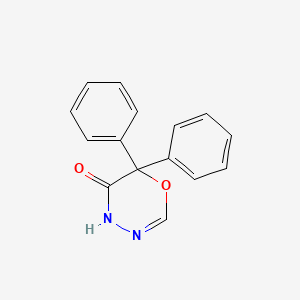
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
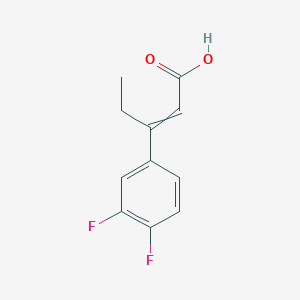
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
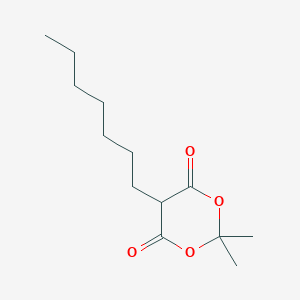
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)

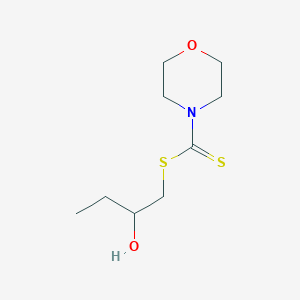

![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
